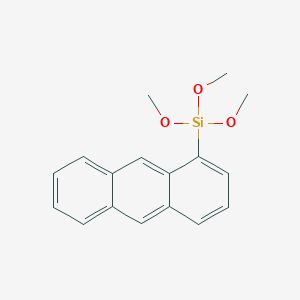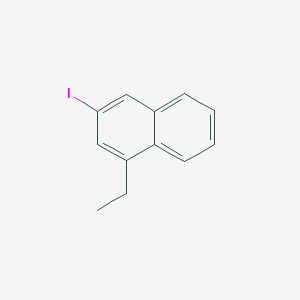
1-Ethyl-3-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-iodonaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and an iodine atom at the third position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodonaphthalene can be synthesized through various methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom, forming 1-ethyl-naphthalene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-3-substituted naphthalenes.
Oxidation Reactions: Products include 1-ethyl-3-naphthaldehyde or 1-ethyl-3-naphthoic acid.
Reduction Reactions: The major product is 1-ethyl-naphthalene.
Aplicaciones Científicas De Investigación
1-Ethyl-3-iodonaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are used in the development of organic semiconductors and dyes.
Biology: The compound is used in the study of biological pathways and mechanisms involving iodine-containing organic molecules.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-ethyl-3-iodonaphthalene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparación Con Compuestos Similares
- 1-Ethyl-2-iodonaphthalene
- 1-Ethyl-4-iodonaphthalene
- 1-Methyl-3-iodonaphthalene
Comparison: 1-Ethyl-3-iodonaphthalene is unique due to the specific positioning of the ethyl and iodine groups on the naphthalene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
648933-52-2 |
|---|---|
Fórmula molecular |
C12H11I |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
1-ethyl-3-iodonaphthalene |
InChI |
InChI=1S/C12H11I/c1-2-9-7-11(13)8-10-5-3-4-6-12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
KZPNLUZOGUCXPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC2=CC=CC=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)

![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
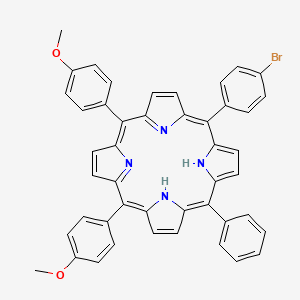
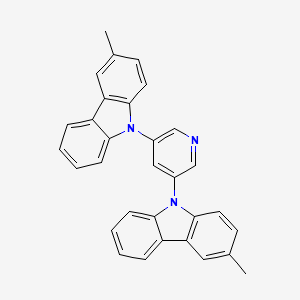
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

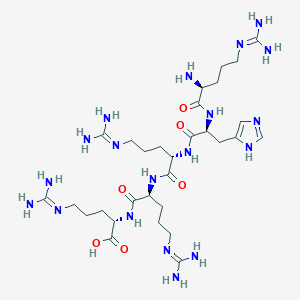
![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
